Cap-Dependent Endonuclease Inhibitory Activity: 5-Bromo Analog vs. Des-Bromo Analog
In the cap-dependent endonuclease inhibition assay described in US Patent 10,202,379, the 5‑bromo‑substituted furan‑2‑carboxamide analog (Reference Example 629, the target compound) exhibited an IC₅₀ of 19.1 nM, whereas the corresponding des‑bromo analog (Reference Example 628) showed an IC₅₀ of 156 nM. This represents an 8.2‑fold improvement in potency conferred by the 5‑bromine substitution [1].
| Evidence Dimension | Influenza cap-dependent endonuclease inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 19.1 nM |
| Comparator Or Baseline | Des-bromo analog (Reference Example 628): IC₅₀ = 156 nM |
| Quantified Difference | 8.2-fold more potent (19.1 nM vs. 156 nM) |
| Conditions | Recombinant influenza cap-dependent endonuclease enzyme assay; compound pre‑incubated 30 min, substrate added, fluorescence read after 60 min at 37 °C. |
Why This Matters
An 8.2‑fold potency gain directly attributable to the bromine atom makes the 5‑bromo analog the preferred candidate for hit-to-lead optimization in antiviral programs targeting influenza polymerase.
- [1] US Patent 10,202,379 B2. Columns 145–148, Reference Examples 628 and 629. View Source
